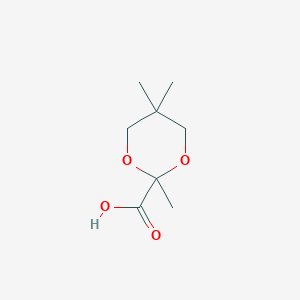
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H14O4. It is characterized by a dioxane ring substituted with three methyl groups and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid typically involves the reaction of methylpropanediol with formaldehyde and formic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of high-performance plastics, rubber, dyes, and fragrances.
Mécanisme D'action
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with different substitution patterns.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dioxane ring with different functional groups.
(2,2,5-Trimethyl-[1,3]dioxan-5-yl)methanol: Similar dioxane ring structure with a hydroxyl group.
Uniqueness
2,5,5-Trimethyl-1,3-dioxane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
36294-83-4 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2,5,5-trimethyl-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-7(2)4-11-8(3,6(9)10)12-5-7/h4-5H2,1-3H3,(H,9,10) |
Clé InChI |
MNCPIECMLKYVHX-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



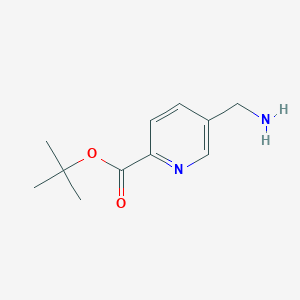
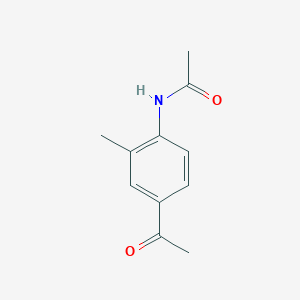
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)
![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)

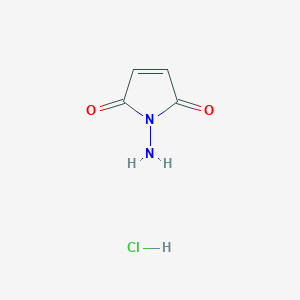
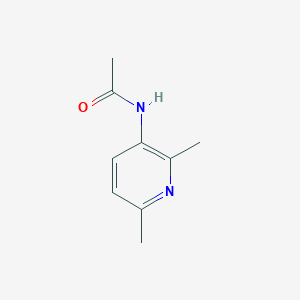
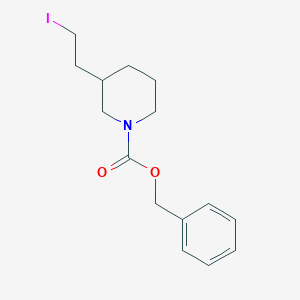
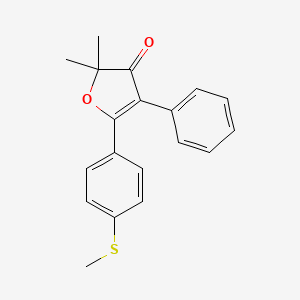
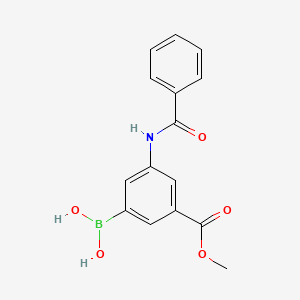

![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)

